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molecular formula C9H10FNO B1273465 2-Acetamido-4-fluorotoluene CAS No. 366-49-4

2-Acetamido-4-fluorotoluene

Cat. No. B1273465
M. Wt: 167.18 g/mol
InChI Key: OSXGBILCTZUOGO-UHFFFAOYSA-N
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Patent
US07429609B2

Procedure details

To a solution of 5.01 g of N-(5-fluoro-2-methyl-phenyl)-acetamide in 30 mL of concentrated sulfuric acid was added dropwise 2.74 g of 70% nitric acid (d=1.42) while keeping the inner temperature at 3° C. After stirring for 40 minutes at this temperature, the reaction solution was poured dropwise into ice water under stirring. After collecting the precipitated powder by filtration, the powder was dissolved in 100 mL of ethyl acetate, washed successively with saturated aqueous sodium hydrogen carbonate (twice) and saturated brine. After drying over anhydrous magnesium sulfate, the solvent was evaporated. The residue was crystallized from ethanol, to afford 3.68 g of the title compound as yellow needle crystals.
Quantity
5.01 g
Type
reactant
Reaction Step One
Quantity
2.74 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[CH:4][C:5]([CH3:12])=[C:6]([NH:8][C:9](=[O:11])[CH3:10])[CH:7]=1.[N+:13]([O-])([OH:15])=[O:14]>S(=O)(=O)(O)O>[F:1][C:2]1[C:3]([N+:13]([O-:15])=[O:14])=[CH:4][C:5]([CH3:12])=[C:6]([NH:8][C:9](=[O:11])[CH3:10])[CH:7]=1

Inputs

Step One
Name
Quantity
5.01 g
Type
reactant
Smiles
FC=1C=CC(=C(C1)NC(C)=O)C
Name
Quantity
2.74 g
Type
reactant
Smiles
[N+](=O)(O)[O-]
Name
Quantity
30 mL
Type
solvent
Smiles
S(O)(O)(=O)=O
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 40 minutes at this temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 3° C
STIRRING
Type
STIRRING
Details
under stirring
CUSTOM
Type
CUSTOM
Details
After collecting the precipitated powder
FILTRATION
Type
FILTRATION
Details
by filtration
DISSOLUTION
Type
DISSOLUTION
Details
the powder was dissolved in 100 mL of ethyl acetate
WASH
Type
WASH
Details
washed successively with saturated aqueous sodium hydrogen carbonate (twice) and saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated
CUSTOM
Type
CUSTOM
Details
The residue was crystallized from ethanol

Outcomes

Product
Details
Reaction Time
40 min
Name
Type
product
Smiles
FC=1C(=CC(=C(C1)NC(C)=O)C)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 3.68 g
YIELD: CALCULATEDPERCENTYIELD 57.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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